4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the condensation reaction between 3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazole and 4-hydroxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, the imine group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also contribute to the compound’s biological activity by forming disulfide bonds with thiol-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-((E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 4-((E)-{[3-(4-iodophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
Uniqueness
4-((E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activity. The bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets. Additionally, the combination of the sulfanyl and imine groups provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C15H11BrN4OS |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11BrN4OS/c16-12-5-3-11(4-6-12)14-18-19-15(22)20(14)17-9-10-1-7-13(21)8-2-10/h1-9,21H,(H,19,22)/b17-9+ |
InChI Key |
MVCGORZJKUWALD-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Br)O |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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